molecular formula C13H27ClO3 B14643016 Acetic acid;1-chloro-5,5-dimethylnonan-4-ol CAS No. 54131-68-9

Acetic acid;1-chloro-5,5-dimethylnonan-4-ol

Cat. No.: B14643016
CAS No.: 54131-68-9
M. Wt: 266.80 g/mol
InChI Key: FLTOLODKGHBADK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid;1-chloro-5,5-dimethylnonan-4-ol is an organic compound with a unique structure that combines the properties of acetic acid and a chlorinated alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;1-chloro-5,5-dimethylnonan-4-ol typically involves the chlorination of a precursor alcohol followed by esterification with acetic acid. The reaction conditions often require the use of a chlorinating agent such as thionyl chloride or phosphorus trichloride, and the esterification process may be catalyzed by an acid such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction environments helps in scaling up the production while maintaining consistency in the product quality.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;1-chloro-5,5-dimethylnonan-4-ol undergoes several types of chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The chlorinated group can be reduced to form a hydrocarbon.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used to replace the chlorine atom.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of hydrocarbons.

    Substitution: Formation of alcohols, amines, or other substituted compounds.

Scientific Research Applications

Acetic acid;1-chloro-5,5-dimethylnonan-4-ol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Studied for its potential effects on biological systems and its use in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid;1-chloro-5,5-dimethylnonan-4-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the functional groups present. The chlorinated alcohol group can interact with nucleophilic sites in proteins, leading to changes in their activity.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid;1-chloro-5,5-dimethylnonan-4-ol: shares similarities with other chlorinated alcohols and acetic acid derivatives.

    Chloroacetic acid: Similar in having a chlorinated group and acetic acid moiety.

    1-chloro-5,5-dimethylnonan-4-ol: Similar in having a chlorinated alcohol structure.

Uniqueness

The uniqueness of this compound lies in its combined structure, which imparts distinct chemical and physical properties. This combination allows it to participate in a variety of chemical reactions and makes it a versatile compound for research and industrial applications.

Properties

CAS No.

54131-68-9

Molecular Formula

C13H27ClO3

Molecular Weight

266.80 g/mol

IUPAC Name

acetic acid;1-chloro-5,5-dimethylnonan-4-ol

InChI

InChI=1S/C11H23ClO.C2H4O2/c1-4-5-8-11(2,3)10(13)7-6-9-12;1-2(3)4/h10,13H,4-9H2,1-3H3;1H3,(H,3,4)

InChI Key

FLTOLODKGHBADK-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)(C)C(CCCCl)O.CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.